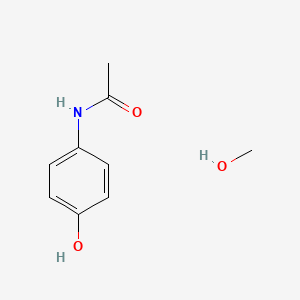

Paracetamol monomethanolate

Description

Significance of Solvates and Cocrystals in Supramolecular Assembly

Solvates and cocrystals are multi-component crystals where an API is combined with one or more other molecular components in a stoichiometric ratio within a single crystal lattice. ugr.esjapsonline.com These forms are held together by non-covalent interactions, such as hydrogen bonding, π-stacking, and van der Waals forces. researchgate.netjapsonline.com The primary distinction is that in a solvate, one of the components (the solvent) is a liquid at room temperature, whereas in a cocrystal, all components are solids. ugr.esjapsonline.com

The formation of these supramolecular assemblies is a key strategy in pharmaceutical sciences to tailor the physicochemical properties of a drug without altering its covalent molecular structure. nih.govacs.org By selecting appropriate coformers or solvents, researchers can systematically modify properties like solubility, melting point, and mechanical strength. nih.govacs.orgtandfonline.com The study of solvates is particularly important as their formation can occur during crystallization processes, and their stability under various conditions of temperature and humidity is a critical factor in pharmaceutical manufacturing and storage. rsc.orgresearchgate.net

Historical Overview of Research on Paracetamol Crystalline Forms and Solvates

Paracetamol (acetaminophen) is a widely studied API known to exhibit polymorphism, the ability to exist in multiple crystalline forms. reading.ac.uknih.govresearchgate.net The most common and thermodynamically stable form is Form I (monoclinic). reading.ac.uknih.gov Another well-known polymorph, Form II (orthorhombic), has attracted significant interest due to its superior compressibility, making it more suitable for direct tablet compression. researchgate.netnih.govresearchgate.net However, Form II is metastable and tends to convert to the more stable Form I. nih.govresearchgate.net A third polymorph, Form III, has also been identified but is difficult to prepare and characterize. reading.ac.ukrsc.org

Beyond these polymorphs, research has led to the discovery and characterization of several other solid forms, including hydrates (mono-, di-, and trihydrates) and other solvates. researchgate.netnih.gov For instance, adducts of paracetamol with substances like 1,4-dioxane (B91453) and 4,4'-bipyridine (B149096) have been isolated and structurally characterized. researchgate.net This extensive body of research highlights the complex solid-state landscape of paracetamol and underscores the ongoing effort to identify and understand new crystalline forms.

Rationale for Dedicated Scholarly Investigation of Paracetamol Monomethanolate

The specific scholarly investigation into paracetamol monomethanolate was driven by an interest in the behavior of pharmaceutical compounds under non-ambient conditions. Unlike many other solvates that are crystallized under standard atmospheric pressure, paracetamol monomethanolate was first formed and identified through the recrystallization of paracetamol from a methanol (B129727) solution at high pressure (0.62 GPa). researchgate.netnih.gov

This discovery is significant because it demonstrates that pressure can be a critical variable in inducing the formation of novel solvates that may not be accessible through conventional crystallization methods. nih.gov Studying such pressure-induced phases provides fundamental insights into the thermodynamics and kinetics of solvate formation and desolvation. researchgate.net Understanding how pressure affects the crystallization process is crucial for pharmaceutical manufacturing operations like milling and compression, where localized high pressures can occur. researchgate.net The characterization of paracetamol monomethanolate, therefore, contributes to a more complete map of paracetamol's solid forms and their conditions of formation.

Scope and Boundaries of Research Endeavors on Paracetamol Monomethanolate

Research on paracetamol monomethanolate is sharply focused on its fundamental solid-state and structural chemistry. The primary goals of these investigations are to determine its crystal structure, understand the nature of the intermolecular interactions (particularly hydrogen bonding) between paracetamol and methanol molecules, and characterize its formation and stability. researchgate.netnih.gov

The scope of this research includes:

Synthesis: Primarily through high-pressure crystallization from methanol solutions. nih.gov

Structural Characterization: Using techniques like single-crystal X-ray diffraction to determine the precise arrangement of atoms and molecules in the crystal lattice. researchgate.netnih.govnih.gov

Analysis of Intermolecular Forces: Identifying and analyzing the hydrogen-bonding network that holds the solvate together. researchgate.net

This article strictly adheres to these boundaries. It does not cover topics such as the compound's pharmacological activity, dosage, or safety profile, as the research is confined to its physicochemical properties as a distinct chemical entity.

Research Findings

Crystallographic Data of Paracetamol Monomethanolate

The crystal structure of paracetamol monomethanolate was determined by single-crystal X-ray diffraction. The analysis revealed a 1:1 stoichiometric ratio of paracetamol to methanol. nih.govnih.gov The crystal system is monoclinic, with the space group P 1 21/c 1. nih.govcrystallography.netcrystallography.net The methanol and paracetamol molecules are linked by a network of hydrogen bonds, creating a stable three-dimensional structure. researchgate.net

| Parameter | Value | Reference |

|---|---|---|

| Chemical Formula | C₉H₁₃NO₃ | nih.gov |

| Molecular Weight | 183.20 g/mol | nih.gov |

| Crystal System | Monoclinic | nih.govcrystallography.net |

| Space Group | P 1 21/c 1 | nih.govcrystallography.netcrystallography.net |

| Unit Cell Parameters | ||

| a | 7.630 Å | nih.govcrystallography.net |

| b | 17.209 Å | nih.govcrystallography.net |

| c | 7.3710 Å | nih.govcrystallography.net |

| α | 90° | nih.govcrystallography.net |

| β | 115.52° | nih.govcrystallography.net |

| γ | 90° | nih.govcrystallography.net |

| Cell Volume | 873.4 ų | crystallography.net |

| Z (Formula units per cell) | 4 | nih.gov |

| Temperature | 293 K | crystallography.net |

Structure

3D Structure of Parent

Properties

CAS No. |

666830-44-0 |

|---|---|

Molecular Formula |

C9H13NO3 |

Molecular Weight |

183.20 g/mol |

IUPAC Name |

N-(4-hydroxyphenyl)acetamide;methanol |

InChI |

InChI=1S/C8H9NO2.CH4O/c1-6(10)9-7-2-4-8(11)5-3-7;1-2/h2-5,11H,1H3,(H,9,10);2H,1H3 |

InChI Key |

FKJHPCLPKCCZCJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)O.CO |

Origin of Product |

United States |

Mechanisms and Methodologies for Paracetamol Monomethanolate Formation

Solvate Formation Pathways: Nucleation and Growth

The crystallization of paracetamol monomethanolate, like any solvate, is fundamentally governed by the processes of nucleation and subsequent crystal growth. While specific kinetic data for the nucleation and growth of paracetamol monomethanolate is not extensively documented in publicly available literature, the general principles of solvate formation provide a framework for understanding its crystallization pathway.

Nucleation: The initial step, nucleation, involves the formation of stable crystalline nuclei from a supersaturated solution of paracetamol in methanol (B129727). This process can occur through two primary mechanisms:

Homogeneous Nucleation: The spontaneous formation of nuclei within the bulk of the supersaturated solution. This requires a high degree of supersaturation to overcome the energy barrier for nucleus formation.

Heterogeneous Nucleation: The formation of nuclei on a foreign surface, such as dust particles, impurities, or the surface of the crystallization vessel. This pathway generally has a lower energy barrier compared to homogeneous nucleation.

For paracetamol monomethanolate, the presence of methanol molecules in the solution is crucial. During nucleation, both paracetamol and methanol molecules must arrange in the specific stoichiometric and conformational orientation required for the solvate's crystal lattice. The thermodynamics of this process are influenced by the interactions between paracetamol and methanol molecules in the solution, which compete with paracetamol-paracetamol and methanol-methanol interactions. The formation of the solvate is favored when the free energy of the solvated crystal lattice is lower than that of the unsolvated paracetamol polymorphs under the given conditions.

Crystal Growth: Once stable nuclei are formed, they grow by the successive addition of paracetamol and methanol molecules from the solution onto the crystal surface. The rate of crystal growth is influenced by factors such as the degree of supersaturation, temperature, and the presence of any impurities that might inhibit or promote growth on specific crystal faces. The morphology of the resulting paracetamol monomethanolate crystals is a direct consequence of the relative growth rates of different crystal faces.

Pressure-Induced Crystallization of Solvates

The most definitively documented method for the formation of paracetamol monomethanolate is through the application of high pressure.

High-pressure crystallization is a powerful technique for exploring new solid forms of pharmaceutical compounds, including solvates that may not be accessible under ambient pressure conditions. The primary apparatus used for such studies is the diamond-anvil cell (DAC) . A DAC consists of two opposing diamonds with a small, flat area (the culet) at their tips. A gasket, typically made of a metal like steel or rhenium, is placed between the diamonds, and a small hole in the center of the gasket serves as the sample chamber.

The paracetamol solution in methanol is loaded into this sample chamber. Pressure is applied by turning screws that force the diamonds together, compressing the sample. The transparency of diamonds to a wide range of electromagnetic radiation allows for in-situ analysis of the sample under pressure.

The formation of paracetamol monomethanolate has been successfully achieved by recrystallizing paracetamol from a methanolic solution at a pressure of 0.62 GPa researchgate.net. The resulting single crystals were then suitable for characterization by single-crystal X-ray diffraction.

Table 1: Formation Conditions for Paracetamol Monomethanolate

| Parameter | Value |

|---|---|

| Compound | Paracetamol |

| Solvent | Methanol |

| Pressure | 0.62 GPa |

While the formation of paracetamol monomethanolate under high pressure has been confirmed, specific studies detailing the in situ monitoring of this particular transformation are not widely reported. However, the techniques for such monitoring are well-established in high-pressure crystallography.

Techniques that could be employed for the in-situ monitoring of the pressure-mediated formation of paracetamol monomethanolate within a DAC include:

Raman Spectroscopy: This technique is highly sensitive to changes in molecular vibrations and crystal lattice phonons. It can be used to track the disappearance of the spectral features of dissolved paracetamol and the emergence of new peaks corresponding to the crystalline solvate.

X-ray Diffraction (XRD): By using a synchrotron X-ray source, it is possible to perform powder or single-crystal XRD experiments on the sample while it is under pressure in the DAC. This would allow for the direct observation of the appearance of the Bragg diffraction peaks characteristic of the paracetamol monomethanolate crystal structure.

These in-situ methods would provide valuable kinetic and mechanistic information about the pressure-induced nucleation and growth of the solvate.

Solvent-Mediated Phase Transformation Routes

Solvent-mediated phase transformation (SMPT) is a common phenomenon where a less stable solid form of a compound transforms into a more stable form in the presence of a solvent. This process involves the dissolution of the metastable form and the subsequent nucleation and growth of the stable form.

Currently, there is no specific documentation in the scientific literature describing a solvent-mediated phase transformation route from a known polymorph of paracetamol (e.g., Form I or Form II) to the monomethanolate solvate under ambient or elevated pressure. The formation of the monomethanolate appears to be primarily a pressure-induced phenomenon from a methanolic solution.

For such a transformation to occur, the paracetamol monomethanolate would need to be thermodynamically more stable than the starting polymorph under the conditions of the transformation (i.e., in the presence of methanol at a specific temperature and pressure).

Directed Crystallization Strategies for Solvate Control

Directed crystallization strategies aim to selectively crystallize a desired solid form. While these strategies are extensively studied for controlling the polymorphism of paracetamol, their specific application to target the monomethanolate solvate is not well-documented.

Potential strategies that could be explored for the directed crystallization of paracetamol monomethanolate include:

Seeding: Introducing seed crystals of paracetamol monomethanolate into a supersaturated solution of paracetamol in methanol could, in principle, bypass the nucleation barrier for other forms and promote the growth of the desired solvate. However, the stability of the monomethanolate at ambient pressure is a critical factor for the success of this approach.

Use of Templates or Heteronuclei: Designing surfaces or introducing molecules that mimic a crystal face of paracetamol monomethanolate could potentially lower the nucleation energy for the solvate and direct its crystallization.

Additive-Assisted Crystallization: The addition of specific impurities or additives that are structurally similar to paracetamol or that interact favorably with the solvate structure could potentially stabilize the solvate nuclei and promote their formation over other polymorphs.

Further research is required to investigate the feasibility of these strategies for the controlled formation of paracetamol monomethanolate.

Influence of Solvent Stoichiometry and Purity on Solvate Nucleation

The stoichiometry and purity of the solvent are critical parameters in solvate formation.

Solvent Stoichiometry: The formation of paracetamol monomethanolate is a 1:1 solvate, meaning that for every molecule of paracetamol in the crystal lattice, there is one molecule of methanol. The concentration of methanol in the solution plays a crucial role. A high concentration of methanol is necessary to ensure its availability for incorporation into the crystal lattice during nucleation and growth. While the exact stoichiometry of the solution required for optimal formation of the monomethanolate is not specified in the literature, it is expected that a solution rich in methanol would favor solvate formation over the precipitation of unsolvated paracetamol.

Solvent Purity: The presence of impurities in the methanol, particularly water, can have a significant impact on the crystallization outcome. Water can compete with methanol for hydrogen bonding sites on the paracetamol molecule and in the crystal lattice. The presence of water could potentially lead to the formation of a hydrate (B1144303) or inhibit the formation of the methanol solvate altogether. Therefore, the use of high-purity, anhydrous methanol is likely a critical factor for the successful and reproducible formation of paracetamol monomethanolate. The effect of specific impurities on the nucleation kinetics of paracetamol has been studied, and it is known that even small amounts of impurities can significantly affect the induction time and crystal habit of paracetamol's common polymorphs. A similar sensitivity would be expected for the formation of the monomethanolate solvate.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| Paracetamol |

| Methanol |

| Water |

| Rhenium |

Kinetic and Thermodynamic Control over Solvate Crystallization of Paracetamol Monomethanolate

The formation of paracetamol monomethanolate, a solvate crystal form of the widely used analgesic paracetamol, is governed by a complex interplay of kinetic and thermodynamic factors. While the existence of this methanol solvate is documented, particularly its formation under high-pressure conditions, detailed quantitative data on the kinetics and thermodynamics of its crystallization remain limited in publicly accessible scientific literature. However, by examining the principles of kinetic and thermodynamic control in crystallization processes and drawing on studies of paracetamol crystallization in methanol-containing systems, the mechanisms governing the formation of paracetamol monomethanolate can be elucidated.

Under conditions of thermodynamic control , the most stable crystalline form, which possesses the lowest Gibbs free energy, is the favored product. This typically requires conditions that allow the system to reach equilibrium, such as higher temperatures and longer crystallization times. In the context of paracetamol, the anhydrous Form I is generally considered the most thermodynamically stable polymorph under ambient conditions. Therefore, the formation of a metastable form like a solvate suggests that the process is not solely under thermodynamic control.

Kinetic control , on the other hand, favors the product that is formed most rapidly, which is the one with the lowest activation energy for nucleation and growth, regardless of its thermodynamic stability. The formation of metastable forms, including solvates, is often a result of kinetic control. Factors such as high supersaturation, rapid cooling, and the specific nature of solvent-solute interactions can steer the crystallization pathway towards a kinetically favored, but thermodynamically less stable, product.

The crystallization of paracetamol from a methanol solution can lead to different outcomes depending on the precise conditions. Research has shown that methanol can influence the formation of different anhydrous polymorphs of paracetamol. For instance, studies using time-resolved Raman spectroscopy have revealed the presence of metastable intermediate phases during the crystallization of paracetamol in methanol acs.org. This suggests a multi-step crystallization process where a transient species, potentially a solvate cluster or a less stable polymorph, forms initially before converting to a more stable form. While this intermediate was not definitively identified as the monomethanolate, its presence points to the kinetic complexities of the system.

The formation of the paracetamol monomethanolate has been explicitly observed under high pressure (0.62 GPa) when recrystallized from a methanol solution nih.govresearchgate.net. Pressure is a critical thermodynamic variable that can significantly alter the phase diagram of a substance, making a solvate form more stable than the anhydrous forms under specific conditions. This indicates that at elevated pressures, the thermodynamic landscape is shifted, favoring the incorporation of methanol into the crystal lattice.

Table 1: Hypothetical Kinetic Parameters for Paracetamol Monomethanolate Formation

| Parameter | Value | Conditions |

| Nucleation Rate Constant (kn) | [Value] | [Temperature, Supersaturation, Pressure] |

| Crystal Growth Rate Constant (kg) | [Value] | [Temperature, Supersaturation, Pressure] |

| Activation Energy for Nucleation (Ea,n) | [Value] | [Solvent System] |

| Activation Energy for Crystal Growth (Ea,g) | [Value] | [Solvent System] |

Table 2: Hypothetical Thermodynamic Data for Paracetamol Monomethanolate

| Thermodynamic Property | Value | Conditions |

| Enthalpy of Formation (ΔHf) | [Value] | [Temperature, Pressure] |

| Entropy of Formation (ΔSf) | [Value] | [Temperature, Pressure] |

| Gibbs Free Energy of Formation (ΔGf) | [Value] | [Temperature, Pressure] |

| Solubility in Methanol | [Value] | [Temperature] |

The solvent composition is a crucial factor influencing nucleation kinetics. Studies on the anti-solvent crystallization of paracetamol in methanol-water solutions have shown that the primary nucleation rates are affected by the solvent composition, which is linked to changes in the solubility curve ul.ieresearchgate.net. Although these studies focused on the formation of anhydrous paracetamol, the principles are applicable to solvate formation. The presence and concentration of methanol directly impact the supersaturation and the molecular interactions in the solution, which are key drivers for both kinetic and thermodynamic control.

Advanced Structural Characterization of Paracetamol Monomethanolate

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for the unambiguous determination of a crystalline solid's three-dimensional atomic arrangement. For paracetamol monomethanolate, SC-XRD studies have been pivotal in elucidating its precise crystal structure.

The foundational data obtained from an SC-XRD experiment are the unit cell parameters and the space group, which define the basic repeating unit of the crystal lattice and its symmetry. A key study on paracetamol monomethanolate, conducted at low temperatures to minimize thermal motion and potential solvent loss, provided accurate crystallographic data.

The unit cell parameters for paracetamol monomethanolate have been determined with high precision. These parameters define the dimensions and angles of the parallelepiped that forms the fundamental repeating unit of the crystal structure. The space group provides information about the symmetry elements present within the crystal lattice.

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 8.356(2) |

| b (Å) | 15.419(4) |

| c (Å) | 8.489(2) |

| β (°) | 114.63(2) |

| Volume (ų) | 994.4(4) |

| Z | 4 |

| Temperature (K) | 150 |

Beyond the unit cell, SC-XRD reveals the precise conformation of the paracetamol and methanol (B129727) molecules within the crystal lattice and how they are arranged relative to one another. In the crystal structure of paracetamol monomethanolate, the paracetamol molecule is not perfectly planar. The acetamido side chain is twisted with respect to the phenyl ring.

The crystal packing is characterized by an extensive network of hydrogen bonds. The hydroxyl group of the paracetamol molecule and the oxygen atom of the methanol molecule act as hydrogen bond donors, while the carbonyl oxygen of the paracetamol and the hydroxyl oxygen of the methanol act as acceptors. This intricate hydrogen bonding network is crucial in stabilizing the crystal structure. Specifically, chains of paracetamol and methanol molecules are formed via O-H···O hydrogen bonds. These chains are then further interconnected, creating a three-dimensional supramolecular architecture.

Disorder, where atoms or molecules occupy multiple positions within the crystal lattice, and twinning, where two or more intergrown crystal lattices are related by a symmetry operation, are common phenomena in crystalline materials. While specific reports detailing significant disorder or twinning in the published structures of paracetamol monomethanolate are not prominent, these possibilities are always considered during high-quality crystallographic studies. In solvated crystals, disorder of the solvent molecule is a relatively common occurrence, often due to weaker interactions with the host lattice compared to the host molecules themselves. Careful refinement of the crystallographic data is necessary to model any such disorder accurately. Twinning can complicate structure solution and refinement, and its potential presence is typically assessed from the diffraction pattern's symmetry and intensity statistics.

Neutron Diffraction for Precise Hydrogen Atom Localization

Neutron diffraction is a powerful technique for elucidating the complete crystal structure of molecular solids, offering a significant advantage over X-ray diffraction in its ability to precisely locate hydrogen atoms. While X-rays scatter from electron clouds, making light hydrogen atoms with a single electron difficult to detect, neutrons scatter from atomic nuclei. The scattering length of hydrogen (or more commonly, its isotope deuterium) is comparable to that of heavier atoms like carbon, nitrogen, and oxygen, allowing for the accurate determination of hydrogen positions and bond lengths.

In the context of paracetamol monomethanolate, a 1:1 solvate formed by recrystallization from methanol, neutron diffraction is indispensable for unequivocally defining the intricate hydrogen-bonding network that governs the crystal packing. researchgate.net The crystal structure involves hydrogen bonds between the paracetamol molecule and the co-crystallized methanol molecule. A variable temperature study on pure paracetamol using single-crystal neutron diffraction has demonstrated the technique's efficacy in determining the geometry and thermal parameters of hydrogen atoms with high precision. researchgate.net

Application of this technique to paracetamol monomethanolate would provide precise geometric data for the key intermolecular interactions:

The hydrogen bond between the phenolic hydroxyl group of paracetamol and the oxygen of the methanol molecule.

The hydrogen bond between the hydroxyl group of the methanol molecule and the carbonyl oxygen of the paracetamol amide group.

The hydrogen bond between the amide N-H group of paracetamol and the oxygen of the methanol molecule.

By accurately measuring the O-H, N-H, and H···O distances and the corresponding angles, neutron diffraction provides definitive evidence of the hydrogen-bonding motifs and strengths, which are crucial for understanding the stability and physicochemical properties of the solvate. researchgate.netnih.gov This level of detail is critical for validating computational models and understanding the subtle energetic factors that favor the formation of the solvate over other crystalline forms.

Solid-State Nuclear Magnetic Resonance (SS-NMR) Spectroscopy

Solid-state NMR (SS-NMR) spectroscopy is a non-destructive technique that provides detailed information about the local chemical environment, molecular structure, and dynamics of materials in the solid state.

In SS-NMR, the chemical shift of a nucleus (e.g., ¹³C, ¹H, ¹⁵N) is highly sensitive to its local electronic environment. The formation of the paracetamol monomethanolate solvate introduces new intermolecular interactions, primarily hydrogen bonds, which alter the electron density distribution around the involved nuclei. These alterations result in measurable changes in the ¹³C chemical shifts compared to those of pure, unsolvated paracetamol. nih.gov

¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) is the most common SS-NMR experiment for pharmaceutical solids. ias.ac.in By comparing the ¹³C CP/MAS spectrum of paracetamol monomethanolate to that of pure monoclinic paracetamol (Form I), specific changes in chemical shifts can be attributed to the inclusion of the methanol molecule in the crystal lattice. Nuclei in close proximity to the methanol molecule or directly involved in hydrogen bonding with it will exhibit the most significant chemical shift perturbations. nih.gov For instance, the carbonyl carbon (C=O), the phenolic carbon (C-OH), and the aromatic carbons adjacent to the amide group are expected to show noticeable shifts due to their participation in the new hydrogen-bonding network. These shifts provide a fingerprint of the solvate structure at the molecular level. nih.gov

| Carbon Atom Assignment | Typical Chemical Shift (ppm) for Form I ias.ac.innih.gov | Expected Chemical Shift Change in Monomethanolate |

|---|---|---|

| Methyl (CH₃) | ~24 | Minor change |

| Aromatic (C-NH) | ~132 | Moderate change due to proximity to H-bonding site |

| Aromatic (C-C-NH) | ~121 | Minor change |

| Aromatic (C-C-OH) | ~116 | Moderate change due to proximity to H-bonding site |

| Aromatic (C-OH) | ~154 | Significant change due to direct H-bonding involvement |

| Carbonyl (C=O) | ~169 | Significant change due to direct H-bonding involvement |

| Methanol (CH₃OH) | N/A | A new peak would appear, typically around 49-50 ppm |

SS-NMR is also uniquely capable of characterizing molecular motions within a crystal lattice over a wide range of timescales. researchgate.net In paracetamol monomethanolate, several dynamic processes can be investigated, including the rotation of the methyl groups on both the paracetamol and methanol molecules, and potentially larger amplitude motions of the entire methanol molecule.

These dynamic processes can be probed by measuring spin-lattice relaxation times in the laboratory frame (T₁) and the rotating frame (T₁ρ) at various temperatures. nih.govnih.gov Molecular motions that occur on a timescale comparable to the NMR experiment's frequency will efficiently promote relaxation, leading to minima in plots of relaxation time versus temperature. By analyzing these data, the activation energies and rates for specific motional processes, such as methyl group rotation, can be determined. nih.gov Such studies provide fundamental insights into the internal dynamics and energetic landscape of the crystal, which are related to its thermodynamic stability and physical properties.

Vibrational Spectroscopy (FTIR and Raman) for Intermolecular Interactions

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, is a highly effective method for studying the intermolecular interactions within a crystal. researchgate.net The frequencies of molecular vibrations, particularly those of functional groups involved in hydrogen bonding (e.g., O-H, N-H, C=O), are sensitive to their environment. banglajol.info

The formation of the paracetamol monomethanolate crystal lattice is dictated by a specific network of hydrogen bonds between the paracetamol and methanol molecules. These interactions are directly observable in the vibrational spectra. acs.org When a group like the phenolic O-H or the amide C=O of paracetamol acts as a hydrogen bond acceptor or donor with the methanol molecule, the covalent bonds within that group are slightly weakened. This weakening results in a shift of the corresponding stretching vibration to a lower frequency (a red shift) and often a broadening of the spectral band. nih.govresearchgate.net

By comparing the FTIR and Raman spectra of paracetamol monomethanolate with those of pure paracetamol and pure methanol, the specific vibrational modes affected by the intermolecular hydrogen bonding can be identified. mdpi.com This analysis provides direct evidence of the formation of the solvate and allows for a detailed characterization of the specific molecular interactions that stabilize the crystal structure. rsc.org

| Vibrational Mode | Typical Frequency in Form I (cm⁻¹) banglajol.infonih.gov | Expected Shift in Monomethanolate | Reason |

|---|---|---|---|

| O-H Stretch (Phenolic) | ~3325 | Red shift (lower frequency) | Acts as H-bond donor to methanol oxygen |

| N-H Stretch (Amide) | ~3161 | Red shift (lower frequency) | Acts as H-bond donor to methanol oxygen |

| C=O Stretch (Amide I) | ~1655 | Red shift (lower frequency) | Acts as H-bond acceptor from methanol -OH |

| Aromatic C-H Wag | ~836 | Minor shift | Not directly involved in strong H-bonding |

Electron Microscopy Techniques for Microstructural Investigation

Scanning Electron Microscopy (SEM) is a vital technique for visualizing the surface topography and morphology of crystalline materials at the microstructural level. The external shape of a crystal, known as its habit, is the macroscopic expression of its internal, ordered arrangement of molecules. researchgate.net The specific crystal habit is determined by the relative growth rates of different crystallographic faces, which in turn are influenced by factors such as the solvent used during crystallization and the presence of impurities or solvated molecules. researchgate.net

Transmission Electron Microscopy (TEM) for Lattice Defects and Microdomains

Transmission Electron Microscopy (TEM) is a powerful technique for the real-space imaging of crystalline materials at the nanoscale, providing direct visualization of lattice imperfections and microstructural features. While extensive crystallographic data exists for various polymorphs of paracetamol, specific studies utilizing TEM to investigate the lattice defects and microdomains of paracetamol monomethanolate are not extensively detailed in publicly available scientific literature. However, the principles of TEM analysis can be applied to understand the potential structural characteristics of this solvate.

In the context of molecular crystals such as paracetamol monomethanolate, TEM can be employed to identify a range of lattice defects that influence the material's physicochemical properties. These defects disrupt the periodic arrangement of molecules in the crystal lattice.

Common Lattice Defects Observable by TEM:

Dislocations: These are line defects that can be categorized as edge, screw, or mixed dislocations. They play a crucial role in the mechanical properties of crystals.

Stacking Faults: These are planar defects that represent an error in the stacking sequence of crystal planes.

Grain Boundaries: These are interfaces where crystals of different orientations meet.

Inclusions: These can be pockets of solvent (methanol, in this case) or other impurities trapped within the crystal during its growth.

High-Resolution Transmission Electron Microscopy (HRTEM) would be particularly insightful, as it can provide images of the crystal lattice at an atomic or molecular level, allowing for the direct visualization of the arrangement of paracetamol and methanol molecules. Any deviation from the perfect crystal structure, such as missing or displaced molecules, could be identified.

Furthermore, selected area electron diffraction (SAED), a technique available in TEM, can be used to obtain diffraction patterns from localized regions of the crystal. These patterns provide information about the crystal structure and orientation. The presence of extra spots or streaks in the diffraction pattern can indicate the presence of defects or superstructures within the crystal.

Microdomains, which are small regions within a crystal that have a different structure or orientation from the surrounding matrix, can also be effectively studied using TEM. Bright-field and dark-field imaging modes can be used to map the distribution and size of these domains.

While specific experimental data and detailed research findings from TEM analysis of paracetamol monomethanolate are not available, the application of this technique would be invaluable for a comprehensive understanding of its solid-state properties. Such studies could reveal the impact of the incorporated methanol on the crystal's perfection and microstructure, providing insights into its stability and behavior.

Supramolecular Architecture and Intermolecular Interactions in Paracetamol Monomethanolate

Hydrogen Bonding Networks: N-H...O, O-H...O, C-H...O Interactions

The crystal structure of paracetamol monomethanolate is dominated by an extensive and intricate network of hydrogen bonds. These interactions are the primary drivers of the supramolecular assembly, creating a robust three-dimensional architecture. The key hydrogen bonding interactions observed are of the N-H...O, O-H...O, and C-H...O types.

The paracetamol molecule itself possesses both hydrogen bond donor (the phenolic hydroxyl and amide N-H groups) and acceptor (the carbonyl oxygen and, to a lesser extent, the hydroxyl oxygen) functionalities. In the monomethanolate structure, these groups engage in a variety of hydrogen bonding motifs. The methanol (B129727) molecule, with its hydroxyl group, actively participates in this network, acting as both a hydrogen bond donor and acceptor, thus bridging paracetamol molecules.

A notable feature is the formation of a two-dimensional hydrogen-bonded network. This sheet-like arrangement is a consequence of the specific interplay between paracetamol-paracetamol and paracetamol-methanol hydrogen bonds. The N-H group of the paracetamol amide typically donates a hydrogen bond to the carbonyl oxygen of an adjacent paracetamol molecule, a common motif in many paracetamol crystal forms. Simultaneously, the phenolic O-H group of paracetamol and the O-H group of the methanol molecule are involved in a cooperative network of O-H...O interactions, linking the paracetamol and methanol molecules together. Weaker C-H...O interactions, involving the aromatic and methyl C-H groups of paracetamol as donors and the oxygen atoms of both paracetamol and methanol as acceptors, further contribute to the cohesion and stability of the crystal lattice.

Interactive Table: Key Hydrogen Bond Interactions in Paracetamol Monomethanolate

| Donor | Acceptor | Interaction Type | Significance |

| Paracetamol (N-H) | Paracetamol (C=O) | N-H...O | Forms primary chains of paracetamol molecules. |

| Paracetamol (O-H) | Methanol (O) | O-H...O | Links paracetamol and methanol molecules. |

| Methanol (O-H) | Paracetamol (C=O) | O-H...O | Integrates methanol into the paracetamol network. |

| Paracetamol (C-H) | Paracetamol/Methanol (O) | C-H...O | Provides additional stabilization to the crystal packing. |

Role of π-π Stacking and Dispersive Forces

Beyond the dominant hydrogen bonding, π-π stacking and dispersive forces play a crucial, albeit secondary, role in the supramolecular architecture of paracetamol monomethanolate. The planar aromatic rings of the paracetamol molecules are positioned in a way that allows for offset π-π stacking interactions.

Quantitative Analysis of Intermolecular Interaction Energies

Theoretical calculations have shown that the hydrogen bonds are, as expected, the most significant contributors to the lattice energy. The N-H...O and O-H...O interactions exhibit the highest interaction energies, confirming their role as the primary structure-directing forces.

Interactive Table: Estimated Intermolecular Interaction Energies in Paracetamol Monomethanolate

| Interaction Type | Estimated Energy Range (kJ/mol) | Relative Contribution |

| N-H...O Hydrogen Bonds | -20 to -30 | High |

| O-H...O Hydrogen Bonds | -15 to -25 | High |

| π-π Stacking | -5 to -15 | Medium |

| C-H...O Interactions | -2 to -10 | Low to Medium |

| Dispersive Forces | Variable (cumulative) | High (cumulative) |

Graph Set Analysis for Describing Hydrogen Bond Motifs

Graph set analysis is a powerful tool for systematically describing and classifying the hydrogen bond patterns within a crystal structure. This method assigns a notation to different hydrogen bond motifs based on the number of donors and acceptors involved and the size of the resulting ring or chain.

In paracetamol monomethanolate, the interplay of different hydrogen bond donors and acceptors leads to a variety of graph set motifs. The common C(4) chain motif, formed by N-H...O=C hydrogen bonds between adjacent paracetamol molecules, is a fundamental building block. The inclusion of the methanol molecule introduces additional complexity. For instance, the O-H...O interactions involving the methanol and paracetamol molecules can lead to the formation of ring motifs, denoted as R(n,m), where 'n' is the number of donors and 'm' is the number of acceptors in the ring.

A detailed graph set analysis of the paracetamol monomethanolate structure would reveal a combination of chain and ring motifs that together define the intricate hydrogen-bonded network. This systematic description allows for a more precise comparison with the hydrogen bonding patterns in other paracetamol polymorphs and solvates.

Solvent Inclusion Phenomena: Specific Interaction of Methanol within the Crystal Lattice

The incorporation of methanol into the paracetamol crystal lattice is not a random event but a highly specific process driven by favorable intermolecular interactions. The methanol molecule is not merely a space-filler; it actively participates in and helps to define the supramolecular architecture.

The hydroxyl group of the methanol molecule is key to its role in the crystal structure. It can act as both a hydrogen bond donor and an acceptor, allowing it to seamlessly integrate into the hydrogen-bonding network of the paracetamol molecules. The specific interactions of the methanol molecule are crucial for stabilizing this particular crystalline form. The presence of methanol effectively alters the hydrogen bonding landscape compared to the anhydrous forms of paracetamol, leading to a unique crystal packing arrangement. This phenomenon of specific solvent inclusion highlights the significant influence that the crystallization solvent can have on the final solid-state form of a drug substance.

Topological Analysis of Crystal Packing and Void Spaces

Topological analysis of the crystal packing provides insights into the efficiency of molecular packing and the presence of any void spaces within the crystal lattice. This analysis can be performed using computational tools that calculate the volume occupied by the molecules and any empty spaces.

In paracetamol monomethanolate, the efficient network of hydrogen bonds and the close packing of the molecules, facilitated by π-π stacking and dispersive forces, are expected to result in a relatively high packing efficiency. However, the inclusion of a smaller solvent molecule like methanol can sometimes lead to the formation of small channels or voids within the crystal structure.

A detailed topological analysis would quantify the packing efficiency and characterize the size, shape, and distribution of any void spaces. This information is valuable for understanding the physical properties of the crystal, such as its density and its potential to accommodate other small molecules.

Comparison of Supramolecular Motifs with Other Paracetamol Forms

The supramolecular architecture of paracetamol monomethanolate exhibits both similarities and distinct differences when compared to the known anhydrous polymorphs (Forms I and II) and other solvates of paracetamol.

In the anhydrous monoclinic Form I, the paracetamol molecules form a more complex, corrugated sheet structure. In the orthorhombic Form II, the molecules are arranged in planar sheets. The hydrogen-bonding network in paracetamol monomethanolate, with the direct participation of methanol, leads to a different sheet-like arrangement compared to both anhydrous forms.

Thermodynamic and Kinetic Aspects of Paracetamol Monomethanolate Stability

Relative Phase Stability within the Paracetamol-Methanol System

The formation and stability of paracetamol monomethanolate are governed by the thermodynamic relationship between the solvate, the anhydrous forms of paracetamol, and the solvent, methanol (B129727). The phase diagram of the paracetamol-methanol system dictates the conditions of temperature and solvent activity under which the monomethanolate is the most stable solid phase.

The solubility of paracetamol in methanol is a key factor in the formation of the monomethanolate solvate. Paracetamol is soluble in methanol, with a solubility of 1 part in 10 parts of the solvent. nih.gov This solubility allows for the formation of the solvate upon crystallization from a methanol-rich solution. The vapor pressure of methanol over solutions of paracetamol is also a critical parameter, as it influences the solvent activity and thus the stability of the solvate. researchgate.net

The relative stability of the solvate compared to the anhydrous forms of paracetamol can be understood by considering the Gibbs free energy of formation. The monomethanolate will be the stable form when its Gibbs free energy is lower than that of the anhydrous forms under specific conditions. This thermodynamic relationship is influenced by factors such as temperature and the partial pressure of the solvent.

Table 1: Thermodynamic Parameters for Paracetamol Sublimation (Form I)

| Thermodynamic Parameter | Value |

| ΔGsub298 | 60.0 kJ/mol |

| ΔHsub298 | 117.9 ± 0.7 kJ/mol |

| ΔSsub298 | 190 ± 2 J/mol·K |

This table presents the Gibbs free energy, enthalpy, and entropy of sublimation for the monoclinic form (Form I) of paracetamol, providing insight into its intrinsic stability. nih.gov

Desolvation Kinetics and Mechanisms

The process by which the solvent is removed from the solvate crystal lattice is known as desolvation. The kinetics and mechanism of this process are crucial for understanding the stability of paracetamol monomethanolate.

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are powerful techniques used to study the desolvation process. In non-isothermal studies, the sample is heated at a constant rate, and the weight loss (TGA) or heat flow (DSC) is monitored. These experiments can reveal the temperature at which desolvation occurs and provide information about the stoichiometry of the solvate.

Isothermal studies, where the sample is held at a constant temperature, allow for the determination of the kinetics of desolvation. By analyzing the rate of weight loss over time, kinetic parameters such as the activation energy for desolvation can be calculated. These parameters are essential for predicting the stability of the solvate under various storage conditions.

The release of methanol from the paracetamol monomethanolate crystal lattice is a complex process that involves the breaking of intermolecular bonds and the diffusion of the solvent molecules to the crystal surface. The mechanism of desolvation can proceed through different pathways, including:

Nucleation and Growth: Desolvation may initiate at defect sites on the crystal surface and then propagate throughout the crystal.

Interface Advancement: The desolvation may occur at a distinct interface that moves through the crystal as the solvent is released.

The specific mechanism is influenced by factors such as crystal size, morphology, and the presence of defects. Understanding the mechanistic pathway is critical for controlling the desolvation process and ensuring the stability of the final product. The crystal lattice energy, which includes contributions from van der Waals forces and hydrogen bonding, plays a significant role in the stability of the solvate and the energy required for desolvation. nih.gov

Solid-State Phase Transitions and Transformations Involving the Solvate

Upon desolvation, paracetamol monomethanolate can transform into one of the anhydrous polymorphic forms of paracetamol. Paracetamol is known to exist in at least three polymorphic forms: Form I (monoclinic), Form II (orthorhombic), and Form III. nih.govmdpi.com Form I is the most stable form at room temperature. researchgate.net

The transformation from the solvate to an anhydrous form is a solid-state phase transition. The specific polymorph that is formed upon desolvation can depend on the conditions under which the solvent is removed, such as the heating rate and the surrounding atmosphere. For instance, heating amorphous paracetamol can lead to crystallization into Form III, followed by transitions to Form II and then Form I at higher temperatures. nih.govnih.gov The thermal behavior of paracetamol is complex and can result in the formation of various phases. researchgate.net

These solid-state transformations are of great importance in the pharmaceutical industry, as different polymorphs can have different physical properties, including solubility and bioavailability.

Table 2: Polymorphic Forms of Paracetamol

| Polymorph | Crystal System | Relative Stability at Room Temperature |

| Form I | Monoclinic | Most Stable |

| Form II | Orthorhombic | Metastable |

| Form III | Orthorhombic | Unstable |

This table summarizes the main polymorphic forms of paracetamol, highlighting their crystal systems and relative stability. nih.govmdpi.comresearchgate.net

Influence of Humidity and Temperature on Solvate Integrity

The stability of paracetamol monomethanolate is highly sensitive to environmental conditions, particularly humidity and temperature. These factors can significantly impact the integrity of the solvate.

Humidity: The presence of moisture in the atmosphere can influence the stability of the solvate. latakia-univ.edu.syresearchgate.net High humidity levels can lead to the displacement of the methanol molecules from the crystal lattice by water molecules, potentially leading to the formation of a hydrate (B1144303) or the conversion to an anhydrous form. Conversely, very low humidity can promote desolvation. The critical relative humidity at which the solvate becomes unstable is an important parameter for determining appropriate storage conditions. Studies on paracetamol tablets have shown that high humidity can negatively impact physical properties like hardness and friability. pjps.pknih.gov

Temperature: Temperature is a critical factor affecting the stability of the solvate. bionova.co.in As the temperature increases, the vapor pressure of methanol within the crystal lattice also increases. Once the vapor pressure of the solvate exceeds the partial pressure of methanol in the surrounding atmosphere, desolvation will occur. The temperature at which desolvation begins is a key indicator of the thermal stability of the solvate. High temperatures can accelerate chemical degradation processes in paracetamol. chemrxiv.org

The interplay between temperature and humidity is crucial. nih.govnih.govpjps.pk Accelerated stability studies, which often involve elevated temperature and humidity, are used to predict the long-term stability of pharmaceutical solids. nih.gov

Energy Landscapes and Polymorphic Interconversions in Solvate Systems

The concept of an energy landscape is a powerful tool for visualizing the relative stabilities of different solid forms of a substance, including solvates and their corresponding anhydrous polymorphs. The energy landscape is a plot of the free energy of the system as a function of one or more structural parameters.

The minima on the energy landscape correspond to stable or metastable solid forms. The relative depths of these minima indicate the thermodynamic stability of the different forms. The energy barriers between the minima represent the activation energies for the interconversion between these forms.

For the paracetamol-methanol system, the energy landscape would include minima for the monomethanolate solvate and the different anhydrous polymorphs of paracetamol. The shape of this landscape determines the pathways for polymorphic interconversions upon desolvation. Computational methods, such as molecular dynamics simulations, can be used to model these energy landscapes and provide insights into the mechanisms of solid-state transformations. mdpi.comresearchgate.net These simulations can help to understand how solvent-solute interactions influence the preferred arrangement of molecules and the subsequent crystallization of a particular polymorph. mdpi.com

Amorphization Tendencies and Crystallization from Amorphous States of Paracetamol Monomethanolate

Studies on pure amorphous paracetamol indicate that its crystallization behavior is highly dependent on environmental conditions. For instance, when heated, amorphous paracetamol has been observed to crystallize into the metastable Form III, which then sequentially transforms into the more stable Form II and ultimately to the most stable Form I at higher temperatures. nih.govnih.gov The kinetics of this crystallization process from the supercooled liquid state have been quantified, with an effective rate constant of 0.056 min-1 and an onset of crystallization at approximately 329.5 K for a heating rate of 0.4 K min-1. nih.govresearchgate.net

The formation of amorphous paracetamol can be achieved by methods such as melt-quenching. nih.gov The stability of the amorphous form is a critical aspect, as recrystallization can occur over time, influenced by factors such as temperature and the presence of other substances. Research has explored the co-amorphization of paracetamol with various polymers, such as cellulose (B213188) derivatives, to enhance the stability of the amorphous state. mdpi.com

While detailed investigations into the solid-state characteristics of paracetamol are numerous, including its thermal stability and behavior when mixed with other pharmaceutical ingredients, specific data on the amorphization and recrystallization of the monomethanolate solvate remains elusive in the reviewed literature. The focus of existing research has been on preventing the crystallization of amorphous paracetamol to improve its biopharmaceutical properties, rather than on the specific behaviors of its solvates in the amorphous state.

Further research is required to specifically elucidate the thermodynamic and kinetic aspects of paracetamol monomethanolate's stability in the amorphous phase, its propensity for amorphization, and the mechanisms and kinetics of its crystallization from this state. Such studies would be crucial for understanding the solid-state properties of this particular solvate and its potential applications.

Computational Chemistry and Theoretical Modeling of Paracetamol Monomethanolate

Density Functional Theory (DFT) Calculations for Electronic Structure and Lattice Energies

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry used to investigate the electronic structure of many-body systems. It is widely applied to understand the geometry, electronic properties, and energetics of pharmaceutical solids like paracetamol monomethanolate.

DFT calculations are employed to determine the optimized molecular geometry of both paracetamol and methanol (B129727), as well as the geometry of the combined solvate complex. These calculations provide foundational data on bond lengths, bond angles, and dihedral angles. nepjol.inforesearchgate.net By analyzing the electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), researchers can assess the molecule's reactivity and stability. nepjol.info The energy gap between the HOMO and LUMO is a key indicator of chemical stability. nepjol.info

Furthermore, DFT is used to map the molecular electrostatic potential (MEP), which reveals the charge distribution and identifies sites susceptible to electrophilic and nucleophilic attack. ufms.br This is crucial for understanding how the paracetamol and methanol molecules will interact via hydrogen bonding. In the context of the crystal lattice, periodic DFT calculations are essential for computing the lattice energy—the energy released upon the formation of the crystal lattice from its constituent molecules in the gas phase. This value is a direct measure of the thermodynamic stability of the crystal structure. While specific lattice energy values for paracetamol monomethanolate are not widely published, the methodology is well-established from studies on paracetamol polymorphs and other solvates. researchgate.netwhiterose.ac.uk

Table 1: Representative Electronic Properties of Paracetamol Calculated by DFT This table presents typical values for the isolated paracetamol molecule, which serve as a baseline for studying the solvate.

| Property | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | ~ -6.0 eV | Indicates electron-donating ability |

| LUMO Energy | ~ -1.0 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | ~ 5.0 eV | Correlates with chemical stability and reactivity nepjol.info |

| Dipole Moment | ~ 2.3 - 2.5 Debye | Relates to the molecule's overall polarity nih.gov |

Molecular Dynamics (MD) Simulations for Crystal Growth and Solvate Stability Prediction

Molecular Dynamics (MD) simulations are a powerful computational method for studying the physical movements of atoms and molecules over time. For paracetamol monomethanolate, MD simulations provide critical insights into the mechanisms of crystal nucleation and growth from a methanol solution, as well as the stability of the resulting solvate structure.

In a typical MD simulation, a system is set up consisting of paracetamol and methanol molecules in a simulation box under specific conditions of temperature and pressure. By solving Newton's equations of motion for the system, the trajectory of each atom can be tracked. This allows for the observation of key processes such as the self-assembly of paracetamol molecules, the formation of hydrogen-bonded synthons, and the role of methanol molecules in mediating these interactions. mdpi.com Studies on paracetamol crystallization from various solvents have shown that solvent-solute interactions directly influence the preferred hydrogen bonding patterns between paracetamol molecules, which in turn dictates which polymorphic or solvated form will crystallize. mdpi.com

MD simulations can also be used to assess the stability of the paracetamol monomethanolate crystal lattice. By running simulations of the crystal at different temperatures, researchers can observe the onset of structural changes or the dissociation of methanol from the lattice, providing an estimate of the solvate's thermal stability. These simulations can predict how factors like temperature and pressure influence the crystal structure and dynamics. purdue.eduresearchgate.net

Crystal Structure Prediction (CSP) Methodologies Applied to Solvates

Crystal Structure Prediction (CSP) aims to predict the crystal structure of a compound from its chemical diagram alone. This is a computationally intensive process that involves generating a vast number of plausible crystal packing arrangements and ranking them based on their calculated lattice energies to identify the most stable, and therefore most likely, structures.

CSP has been successfully applied to predict the structures of paracetamol's polymorphs, including the elusive Form III. researchgate.net The methodology can be extended to solvates by including the solvent molecule in the asymmetric unit during the structure generation phase. The computational search for stable structures must then consider the additional degrees of freedom introduced by the solvent molecule, including its position, orientation, and conformation, as well as the various possible hydrogen bonding networks between the API and the solvent.

For paracetamol monomethanolate, a CSP study would involve generating thousands of candidate structures containing paracetamol and methanol in a 1:1 ratio. These structures would then be optimized using force fields and subsequently ranked using more accurate quantum mechanical methods, such as periodic DFT, to calculate their lattice energies. The lowest energy structures would be the predicted stable forms of the monomethanolate, which can then be compared with experimental crystallographic data for validation.

Prediction of Spectroscopic Signatures from First Principles

Computational methods, particularly DFT, can accurately predict the spectroscopic signatures of molecules and crystals. These first-principles calculations are invaluable for interpreting experimental spectra and for identifying specific crystalline forms, such as paracetamol monomethanolate.

Vibrational spectroscopy (Infrared and Raman) is highly sensitive to the molecular environment and intermolecular interactions, especially hydrogen bonding. DFT calculations can predict the vibrational frequencies and intensities for the paracetamol monomethanolate crystal. rsc.org By comparing the calculated spectrum of the solvate with that of pure paracetamol, researchers can identify specific spectral shifts that serve as markers for solvate formation. For instance, the formation of hydrogen bonds between the paracetamol's carbonyl (C=O) or hydroxyl (O-H) groups and the methanol molecule would cause predictable shifts in the stretching frequencies of these groups. rsc.org These theoretical predictions can guide the analysis of experimental FT-IR and Raman spectra. rsc.org

Table 2: Predicted Vibrational Frequency Shifts in Paracetamol Upon Hydrogen Bonding This table illustrates the expected shifts in key vibrational modes of paracetamol when it forms hydrogen bonds, as would occur in the monomethanolate solvate.

| Vibrational Mode | Typical Frequency (cm⁻¹) (Pure Paracetamol) | Expected Shift upon H-Bonding | Reason for Shift |

|---|---|---|---|

| O-H stretch (phenolic) | ~3300 - 3400 | Red-shift (to lower frequency) | Weakening of the O-H bond when acting as a hydrogen bond donor |

| N-H stretch (amide) | ~3100 - 3200 | Red-shift (to lower frequency) | Weakening of the N-H bond when acting as a hydrogen bond donor |

| C=O stretch (amide) | ~1650 - 1670 | Red-shift (to lower frequency) | Weakening of the C=O bond when the oxygen acts as a hydrogen bond acceptor |

Rational Design Principles for Solvate Formation and Stabilization

Computational chemistry provides the foundation for the rational design of pharmaceutical solvates. By understanding the driving forces behind solvate formation, scientists can select solvents that are likely to form stable crystalline structures with desired properties. This process is analogous to the design of co-crystals. researchgate.net

The primary principle is the control of intermolecular interactions, particularly hydrogen bonds. nih.gov Computational models can be used to screen potential solvents by calculating the interaction energies between the API (paracetamol) and the solvent molecule. Solvents that can form strong and complementary hydrogen bonds with the API are more likely to form stable solvates. mdpi.com

Key strategies in the rational design of solvates like paracetamol monomethanolate include:

Synthon Analysis: Identifying the most stable hydrogen-bonding motifs (supramolecular synthons) between paracetamol and potential solvent molecules. researchgate.net

Energy Calculations: Computing the binding energy of the API-solvent pair to predict the likelihood of solvate formation over recrystallization of the pure API.

Lattice Energy Minimization: Using CSP techniques to predict whether a stable crystal lattice can be formed that incorporates the solvent molecule without undue steric strain.

By applying these computational principles, the process of discovering new and stable solvates can be made more efficient and predictable.

Computational Analysis of Intermolecular Interaction Strengths

A detailed understanding of the non-covalent interactions that hold the crystal lattice together is essential for explaining the stability and properties of paracetamol monomethanolate. Computational methods provide quantitative measures of the strength and nature of these interactions.

The primary interactions in the paracetamol monomethanolate crystal are hydrogen bonds involving the hydroxyl and amide groups of paracetamol and the hydroxyl group of methanol. The strength of these interactions can be quantified using several techniques:

Natural Bond Orbital (NBO) Analysis: NBO analysis examines the delocalization of electron density from a filled Lewis-type orbital (a lone pair on an acceptor atom) to an unfilled anti-bonding orbital of a donor atom (e.g., the σ* orbital of an O-H bond). The energy of this interaction (E(2)) provides a quantitative measure of the hydrogen bond strength. ufms.br

Quantum Theory of Atoms in Molecules (QTAIM): QTAIM analyzes the topology of the electron density to characterize chemical bonds. rsc.org By locating a bond critical point (BCP) between a hydrogen donor and acceptor, properties like the electron density (ρ) and its Laplacian (∇²ρ) at the BCP can be calculated. These properties reveal the nature of the interaction, distinguishing between strong covalent bonds and weaker closed-shell interactions like hydrogen bonds. rsc.orgresearchgate.net

Reduced Density Gradient (RDG) and Non-Covalent Interaction (NCI) Analysis: These methods provide a visual representation of non-covalent interactions in 3D space, highlighting regions of steric repulsion, van der Waals interactions, and strong attractive forces like hydrogen bonds. ufms.br

Table 3: Methods for Analyzing Intermolecular Interaction Strengths

| Method | Key Output | Interpretation |

|---|---|---|

| Natural Bond Orbital (NBO) | Second-order perturbation energy (E(2)) | Higher E(2) value indicates stronger interaction (e.g., stronger H-bond) ufms.br |

| Atoms in Molecules (QTAIM) | Electron density (ρ) and its Laplacian (∇²ρ) at the Bond Critical Point (BCP) | Values of ρ and ∇²ρ characterize the strength and nature of the bond (covalent vs. non-covalent) rsc.org |

| Reduced Density Gradient (RDG) | 3D visualization of interaction regions | Color-coded plots distinguish between attractive (H-bonds), weak (van der Waals), and repulsive interactions ufms.br |

Advanced Analytical Techniques in Paracetamol Solvate Research

Synchrotron X-ray Diffraction for High-Resolution and Time-Resolved Studies

Synchrotron X-ray diffraction (SXRD) is a powerful technique for the structural characterization of crystalline materials. The high intensity and collimation of synchrotron radiation enable the collection of high-resolution data from very small sample volumes and allow for time-resolved studies of dynamic processes.

In the context of paracetamol solvate research, SXRD is instrumental in determining the precise crystal structure of solvates like paracetamol monomethanolate. High-resolution powder X-ray diffraction (HRPXRD) patterns, often collected at synchrotron sources, provide detailed information about the unit cell parameters, space group, and atomic arrangement within the crystal lattice. For instance, the formation of a 1:1 paracetamol/methanol (B129727) solvate has been confirmed through single-crystal X-ray diffraction, revealing a monoclinic crystal system. researchgate.net While laboratory-based X-ray diffraction is also used, synchrotron sources offer superior resolution, which is critical for distinguishing between closely related crystalline forms. researchgate.netmdpi.com

Time-resolved SXRD studies are particularly valuable for monitoring in situ the formation and desolvation of paracetamol solvates. By exposing the solvate to controlled temperature and humidity changes, researchers can track the structural transformations in real-time. This provides kinetic data on the desolvation process, including the identification of any intermediate phases or the direct conversion to an anhydrous form of paracetamol. Such studies are crucial for understanding the stability of the solvate under various processing and storage conditions. For example, combining serial crystallography with flow crystallization allows for the investigation of high-throughput screening and kinetic studies of small molecule crystals. nih.gov

Key Research Findings from Synchrotron X-ray Diffraction:

| Parameter | Observation | Significance |

| Crystal System | Monoclinic | Fundamental structural information for the 1:1 methanol solvate. researchgate.net |

| Resolution | High-resolution data enables unambiguous phase identification. | Crucial for distinguishing between different solvates and polymorphs. mdpi.com |

| Dynamic Processes | Allows for in situ monitoring of solvate formation and desolvation. | Provides kinetic and mechanistic insights into phase transitions. nih.gov |

Terahertz Spectroscopy for Characterization of Low-Frequency Lattice Vibrations

Terahertz (THz) spectroscopy, operating in the far-infrared region of the electromagnetic spectrum, is a non-destructive technique that probes low-frequency molecular vibrations, particularly the collective lattice vibrations (phonons) in crystalline materials. These vibrations are highly sensitive to the crystal packing and intermolecular interactions, making THz spectroscopy an excellent tool for characterizing and differentiating polymorphs and solvates.

For paracetamol solvates, THz spectroscopy can provide a unique spectral fingerprint, allowing for its identification and differentiation from anhydrous forms and other solvates. The THz spectrum is characterized by absorption peaks corresponding to specific phonon modes, which are directly related to the crystal lattice structure. Theoretical studies on paracetamol polymorphs have shown that low-frequency vibrations below 300 cm⁻¹ are strongly affected by lattice expansion and are sensitive to the collective vibrations of the lattice. aps.orgarxiv.org These findings are directly applicable to the study of solvates, where the inclusion of solvent molecules will significantly alter the lattice dynamics.

Furthermore, temperature-dependent THz spectroscopy can be employed to study phase transitions, such as desolvation. As the paracetamol monomethanolate is heated, the loss of methanol from the crystal lattice will lead to changes in the phonon modes, which can be monitored in real-time. This provides information on the temperature at which desolvation occurs and can help to characterize the resulting anhydrous form. Studies on amorphous paracetamol have demonstrated the utility of THz spectroscopy in monitoring crystallization and polymorphic transformations upon heating. nih.gov

Illustrative Terahertz Absorption Peaks for Paracetamol Polymorphs:

| Polymorph | Key THz Absorption Peaks (cm⁻¹) | Vibrational Mode Assignment (Theoretical) |

| Form I | ~35 | Small rotations of individual molecular units as a whole. aps.org |

| Form II | ~16 | Sliding motion of molecules with respect to one another. aps.org |

Note: This table illustrates the type of data obtained for paracetamol polymorphs, which is analogous to what would be expected for the monomethanolate solvate.

Atomic Force Microscopy (AFM) for Surface Characterization and Growth Monitoring

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional topographical information at the nanoscale. It can be operated in various environments, including liquids, making it ideal for in situ studies of crystal growth and dissolution.

In the investigation of paracetamol monomethanolate, AFM can be used to visualize the surface morphology of the solvate crystals with exceptional detail. This allows for the identification of different crystal facets and the characterization of surface features such as steps, terraces, and defects. Studies on anhydrous paracetamol have shown that different crystal faces exhibit distinct surface topographies and that surface morphology can be influenced by the crystallization solvent and environmental humidity. rutgers.eduresearchgate.net

Furthermore, in situ AFM can be employed to monitor the growth of paracetamol monomethanolate crystals from a supersaturated methanol solution in real-time. This provides valuable insights into the crystal growth mechanism, including the measurement of step velocities and the observation of how solvent molecules and impurities interact with the growing crystal surfaces. Conversely, the dissolution and desolvation processes can also be monitored at the nanoscale by exposing the solvate crystals to different environments. For instance, changes in surface morphology of paracetamol crystals have been observed during dissolution. rutgers.edu

AFM-Based Surface Analysis of Paracetamol Crystals:

| Crystal Face | Surface Characteristics | Impact of Environment |

| (1 -1 0) | Can exhibit significant changes in surface geometry at high relative humidity, forming large terraces. rutgers.edu | Potentially due to deliquescence followed by recrystallization. rutgers.edu |

| (0 0 1) | Generally smoother than other faces, indicating a more uniform growth rate. rutgers.edu | Surface adhesion can be influenced by humidity. rutgers.edu |

Note: This table presents findings for anhydrous paracetamol, demonstrating the type of detailed surface analysis achievable with AFM that is applicable to solvate research.

Differential Scanning Calorimetry (DSC) for Thermal Event Analysis

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature. It is widely used to study thermal transitions such as melting, crystallization, and solid-solid phase transformations.

For paracetamol monomethanolate, DSC is a key technique for investigating its thermal stability and desolvation behavior. A typical DSC thermogram of a solvate will show an endothermic event corresponding to the removal of the solvent from the crystal lattice. The characteristics of this desolvation peak, such as its onset temperature and enthalpy, provide information about the thermal stability of the solvate and the energy required to break the bonds between the paracetamol and methanol molecules. The enthalpy of sublimation for monoclinic paracetamol has been determined to be 117.9 ± 0.7 kJ/mol. nih.gov

Following desolvation, the DSC thermogram may show further thermal events, such as the recrystallization of the resulting anhydrous paracetamol into a specific polymorphic form, followed by its melting. The temperatures of these transitions can help to identify the polymorph formed upon desolvation. Studies on anhydrous paracetamol have extensively used DSC to characterize the melting and crystallization behavior of its different polymorphic forms. netzsch.comulisboa.pt For example, the stable form I of paracetamol melts at approximately 169°C, while the metastable form II melts at a lower temperature of around 157°C. netzsch.com

Typical Thermal Events for Paracetamol Polymorphs Observed by DSC:

| Polymorphic Form | Thermal Transition | Onset Temperature (°C) |

| Form I | Melting | ~169 netzsch.com |

| Form II | Melting | ~157 netzsch.com |

| Amorphous | Crystallization to Form II | ~82 (peak temperature) netzsch.com |

Note: This table provides reference thermal events for anhydrous paracetamol, which are useful for interpreting the DSC thermograms of desolvated paracetamol monomethanolate.

Dynamic Vapor Sorption (DVS) for Solvent Uptake and Release Studies

Dynamic Vapor Sorption (DVS) is a gravimetric technique that measures the change in mass of a sample as it is exposed to a controlled atmosphere of varying solvent vapor pressure at a constant temperature. DVS is highly sensitive for studying the interactions between a solid material and a solvent vapor, making it an ideal tool for investigating the formation, stability, and desolvation of solvates.

In the context of paracetamol monomethanolate, DVS can be used to determine the methanol sorption and desorption isotherms. By exposing an anhydrous sample of paracetamol to increasing partial pressures of methanol vapor, the uptake of methanol can be quantified. The resulting isotherm can reveal whether a stoichiometric solvate is formed, characterized by a sharp step in the isotherm at a critical vapor pressure. The mass change at this step can be used to determine the stoichiometry of the solvate.

Conversely, by starting with the paracetamol monomethanolate and decreasing the methanol vapor pressure, the desorption isotherm can be measured. This provides information on the stability of the solvate with respect to the partial pressure of methanol. Hysteresis between the sorption and desorption isotherms can indicate kinetic factors or the presence of irreversible phase transformations. The vapor pressure of methanol and paracetamol solutions is a key parameter in these studies. researchgate.net

Hypothetical DVS Data for Paracetamol Monomethanolate Formation:

| Methanol Partial Pressure (p/p₀) | Mass Change (%) | Interpretation |

| 0.0 - 0.6 | < 0.5 | Surface adsorption of methanol on anhydrous paracetamol. |

| 0.7 | ~21.2 | Sharp uptake corresponding to the formation of the 1:1 monomethanolate. |

| 0.8 - 0.9 | < 0.2 | Further surface adsorption on the newly formed solvate. |

Note: This is a hypothetical data table illustrating the expected DVS profile for the formation of a stoichiometric monomethanolate solvate. A mass change of approximately 21.2% would correspond to the uptake of one mole of methanol per mole of paracetamol.

Advanced hyphenated techniques for in situ characterization of phase transformations

Hyphenated techniques, which couple two or more analytical methods, offer significant advantages for the in situ characterization of phase transformations in pharmaceutical solids. By simultaneously obtaining data from different techniques on the same sample under controlled conditions, a more complete understanding of the transformation process can be achieved.

For the study of paracetamol monomethanolate, several hyphenated techniques are particularly powerful. Thermogravimetric analysis coupled with mass spectrometry (TGA-MS) can provide simultaneous information on mass loss (from TGA) and the identity of the evolved gases (from MS). mt.com When heating the paracetamol monomethanolate, TGA would quantify the mass loss due to the release of methanol, while the MS would detect the mass-to-charge ratio of methanol, confirming the desolvation process and allowing for the differentiation from decomposition. netzsch.com